![molecular formula C6H12N2O4S2 B603139 1,4-Diazabicyclo[2.2.2]octane-1,4-diium-1,4-disulfinate CAS No. 119752-83-9](/img/structure/B603139.png)
1,4-Diazabicyclo[2.2.2]octane-1,4-diium-1,4-disulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diazabicyclo[2.2.2]octane-1,4-diium-1,4-disulfinate is a bicyclic organic compound known for its unique structure and versatile applications. It is a highly nucleophilic tertiary amine base, often used as a catalyst and reagent in various chemical reactions. This compound is also known for its role in polymerization and organic synthesis.
Applications De Recherche Scientifique
1,4-Diazabicyclo[2.2.2]octane-1,4-diium-1,4-disulfinate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and organic synthesis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
Target of Action
1,4-Diazabicyclo[2.2.2]octane-1,4-diium-1,4-disulfinate, also known as 1,4-Diazoniabicyclo[2.2.2]octane-1,4-disulfinate, is a highly nucleophilic tertiary amine base . It is used as a catalyst and reagent in polymerization and organic synthesis . The primary targets of this compound are the reactants in these processes, where it acts as a catalyst to promote a variety of coupling reactions .
Mode of Action
The compound interacts with its targets through its nucleophilic properties. The amine centers are unhindered, making the nucleophilicity of the amine high . This allows it to promote a variety of coupling reactions . It is also used as a building block for the preparation of 1,4-disubstituted piperazines .
Biochemical Pathways
The compound affects various biochemical pathways, particularly those involving coupling reactions. For example, it is used as a nucleophilic catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It also catalyzes Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,4-Diazabicyclo[22It is known that the compound is soluble in water and is hygroscopic , which could influence its bioavailability.
Result of Action
The result of the compound’s action is the promotion of various organic reactions. As a catalyst, it speeds up these reactions without being consumed in the process . As a reagent, it contributes to the formation of new compounds .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, due to its high hygroscopicity, the compound must be stored under an inert gas atmosphere in a refrigerator . It also has a tendency to sublime at room temperature and reacts with CO2 and air moisture . These factors can affect the compound’s action, efficacy, and stability.
Safety and Hazards
Orientations Futures
Dynamically crosslinked polymers offer the possibility to design materials that have the robustness of thermosetting materials and the reshapability of thermoplastic materials . A reversible crosslinker based on transalkylation chemistry using DABCO was developed . This could be a potential future direction for the use of DABCO and related compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Diazabicyclo[2.2.2]octane-1,4-diium-1,4-disulfinate can be synthesized through the reaction of 1,4-diazabicyclo[2.2.2]octane with sulfur dioxide. The reaction typically involves dissolving 1,4-diazabicyclo[2.2.2]octane in water and then adding sulfur dioxide gas under controlled conditions. The resulting product is then crystallized by slow evaporation of water at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with sulfur dioxide. The process is optimized for high yield and purity, often using automated systems to control the reaction parameters and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diazabicyclo[2.2.2]octane-1,4-diium-1,4-disulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It participates in nucleophilic substitution reactions due to its high nucleophilicity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: 1,4-diazabicyclo[2.2.2]octane.
Substitution: Various substituted amines and amides.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinuclidine: Similar in structure but has one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with different functional groups.
1,8-Diazabicyclo[5.4.0]undec-7-ene: A larger bicyclic compound with different reactivity.
Uniqueness
1,4-Diazabicyclo[2.2.2]octane-1,4-diium-1,4-disulfinate is unique due to its high nucleophilicity and ability to act as a strong base and catalyst in various chemical reactions. Its structure allows for efficient electron donation, making it a valuable reagent in both academic and industrial research .
Propriétés
IUPAC Name |
1,4-diazoniabicyclo[2.2.2]octane-1,4-disulfinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S2/c9-13(10)7-1-2-8(5-3-7,6-4-7)14(11)12/h1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWISEVUOFYXWFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CC[N+]1(CC2)S(=O)[O-])S(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119752-83-9 |
Source


|
| Record name | 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
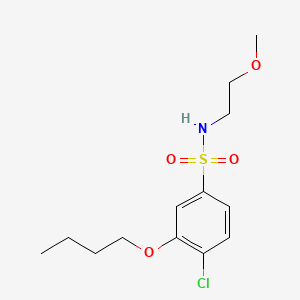
amine](/img/structure/B603058.png)
amine](/img/structure/B603059.png)
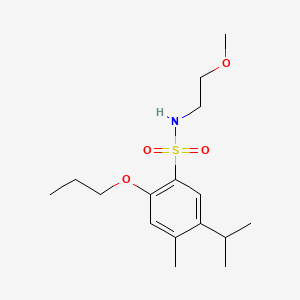
amine](/img/structure/B603062.png)


![1-[(2-butoxy-5-isopropylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B603066.png)
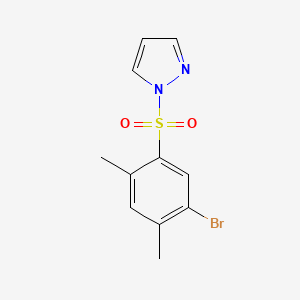
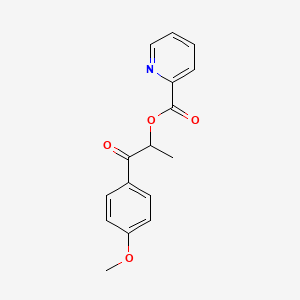
amine](/img/structure/B603072.png)
![1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B603073.png)
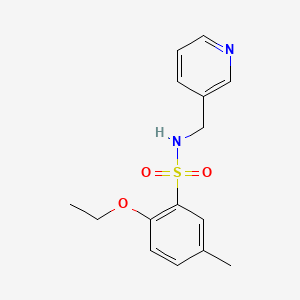
![[(2,4-Dichlorophenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B603079.png)
